molecular formula C18H26FN3O5S B2412733 N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide CAS No. 872722-62-8

N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide

Cat. No. B2412733
CAS RN: 872722-62-8
M. Wt: 415.48
InChI Key: AOUIYIPTPXLQPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a 4-fluoro-3-methylphenylsulfonyl group . This group is part of a larger class of compounds known as sulfonyl compounds, which are characterized by the presence of a sulfonyl functional group (R-SO2-R’). The sulfonyl group is a key functional group in organic chemistry and is often involved in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound were not found, one common method to synthesize similar compounds involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product .

Scientific Research Applications

1. Catalytic Protodeboronation of Pinacol Boronic Esters This compound could potentially be used in the catalytic protodeboronation of pinacol boronic esters. This process involves a radical approach to protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

2. Suzuki–Miyaura Coupling Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The compound could potentially be used in this process due to its relatively stable, readily prepared, and environmentally benign properties .

3. Analytical Reference Standard The compound is categorized as a cathinone and can be used as an analytical reference standard for research and forensic applications .

4. Chemical Synthesis This compound is available from suppliers for scientific research needs, indicating its potential use in various chemical synthesis processes.

5. FDA Global Substance Registration System The compound is listed in the FDA Global Substance Registration System, suggesting its potential use in pharmaceutical research and development .

6. Reactions at the Benzylic Position The compound could potentially be used in reactions at the benzylic position, a type of organic reaction .

properties

IUPAC Name

N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(2-methylpropyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O5S/c1-12(2)10-20-17(23)18(24)21-11-16-22(7-4-8-27-16)28(25,26)14-5-6-15(19)13(3)9-14/h5-6,9,12,16H,4,7-8,10-11H2,1-3H3,(H,20,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUIYIPTPXLQPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.